molecular formula C39H75FeO6 B12641095 Iron(3+) isotridecanoate CAS No. 93963-86-1

Iron(3+) isotridecanoate

Cat. No.: B12641095
CAS No.: 93963-86-1
M. Wt: 695.9 g/mol
InChI Key: BGTRRPDEOGWJFI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(3+) isotridecanoate is a coordination compound where the iron(III) cation (Fe³⁺) is complexed with isotridecanoate ligands. Isotridecanoate, a branched-chain carboxylic acid derivative, contributes to the compound’s hydrophobic properties and influences its solubility and stability. Metal carboxylates, including iron(III) derivatives, are widely studied for applications in catalysis, materials science, and industrial processes .

Properties

CAS No.

93963-86-1

Molecular Formula

C39H75FeO6

Molecular Weight

695.9 g/mol

IUPAC Name

iron(3+);11-methyldodecanoate

InChI

InChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3

InChI Key

BGTRRPDEOGWJFI-UHFFFAOYSA-K

Canonical SMILES

CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3]

Origin of Product

United States

Preparation Methods

Alkoxide Method

This method involves the use of iron alkoxides, which are precursors for producing this compound. The general steps are as follows:

  • Starting Materials : Iron(III) chloride (FeCl₃) is dissolved in an organic solvent such as benzene or ethanol.

  • Alkoxide Addition : A sodium alkoxide solution (e.g., sodium ethoxide) is added dropwise to the iron chloride solution under inert conditions (e.g., nitrogen or argon atmosphere).

  • Precipitation : The mixture is stirred for several hours, allowing the formation of iron alkoxides, which can then be converted into isotridecanoate by further reaction with isotridecanoic acid.

  • Isolation : The product is filtered and washed to remove unreacted materials and solvents, yielding this compound crystals.

Hydrothermal Synthesis

In this method, iron salts are subjected to high temperatures and pressures in an aqueous solution containing isotridecanoic acid:

  • Reagents : Iron(III) chloride hexahydrate and isotridecanoic acid are mixed in water.

  • Conditions : The mixture is placed in a sealed autoclave and heated to a temperature typically between 150°C and 200°C for several hours.

  • Formation : Under these conditions, the isotridecanoic acid reacts with iron ions to form this compound.

  • Cooling and Collection : After cooling, the solid product is collected by filtration and dried.

Sol-Gel Process

The sol-gel process allows for the preparation of metal oxides through the transition from a colloidal solution (sol) to a solid gel phase:

  • Preparation of Sol : A solution containing iron(III) alkoxide is prepared in an organic solvent.

  • Gelation : Water is added to induce gelation, where the water/alkoxide molar ratio is critical (typically between 3 to 6).

  • Drying and Calcination : The gel is dried and then calcined at elevated temperatures to yield iron oxide, which can subsequently react with isotridecanoic acid.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

Method Advantages Disadvantages Yield Potential
Alkoxide Method Simple setup; good control over conditions Requires inert atmosphere; sensitive to moisture High
Hydrothermal Synthesis High purity; effective for complex structures Equipment cost; longer reaction times Moderate to High
Sol-Gel Process Versatile; can produce thin films Requires careful control over parameters Moderate

Research Findings

Recent studies have highlighted various aspects of the synthesis and characterization of this compound:

  • Yield Optimization : Research indicates that optimizing reaction conditions (temperature, time, concentration) significantly affects yield and purity.

  • Characterization Techniques : Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) are commonly used to characterize the structure and morphology of synthesized compounds.

  • Applications : this compound has shown potential in catalysis due to its unique electronic properties when incorporated into polymer matrices or used as a precursor for magnetic materials.

Chemical Reactions Analysis

Reduction Reactions

Iron(3+) isotridecanoate participates in reduction reactions analogous to other iron(III) salts. For example, sodium thiosulfate (Na₂S₂O₃) acts as a reducing agent, converting Fe(III) to Fe(II) ions. This reaction proceeds via the formation of unstable intermediate complexes (e.g., [Fe(S₂O₃)₂(H₂O)₂]⁻) before full reduction . The general reaction is:
Fe³⁺ + reducing agent (e.g., S₂O₃²⁻) → Fe²⁺ + oxidized byproduct

Hydrolysis and Precipitation

Iron(III) ions in solution undergo hydrolysis, forming hydroxide complexes like [Fe(H₂O)₃(OH)₃]. This behavior is pH-dependent:

  • Alkaline Conditions : Hexaaqua-iron(III) ions react with hydroxide or carbonate ions to form insoluble Fe(OH)₃ .

  • Neutral/Basic Solutions : Hydrolysis products may include mixed hydroxide-carboxylate species, depending on ligand availability.

Complexation and Ligand Interactions

Iron(III) ions exhibit strong coordination chemistry. For example:

  • Thiocyanate Complexation : Fe³⁺ reacts with SCN⁻ to form the blood-red [Fe(SCN)(H₂O)₅]²⁺ complex, a sensitive analytical marker .

  • Polyphenol Interactions : Fe(III) complexes with ligands like gallic acid undergo electron-transfer reactions, influencing stability and reactivity .

Kinetic and Mechanistic Insights

  • Redox Kinetics : Reduction of Fe(III) by hydroxylamine involves pH-dependent mechanisms, with rate laws incorporating [Fe(III)], [NH₂OH], and [H⁺] .

  • Electron-Transfer Pathways : Reduction of Fe(III) to Fe(II) often proceeds via proton-assisted mechanisms, as seen in thiosulfate-mediated reactions .

Comparison of Iron(III) Salts

Compound Key Reaction Unique Properties
Fe(III) nitrateReduction by S₂O₃²⁻ Highly soluble, rapid reaction kinetics
Fe(III) stearateForms stable emulsionsHydrophobic, used in catalysis
Fe(III) glycerolateExhibits solubility shifts in pHBiochemical applications
Fe(III) oleateSurfactant properties in formulationsCosmetic and industrial uses

Research Findings

  • Reduction Efficiency : Fe(III) isotridecanoate’s long-chain carboxylate ligands may modulate electron-transfer rates compared to shorter-chain analogs.

  • Catalytic Selectivity : The hydrophobic nature of isotridecanoate could influence substrate binding in catalytic cycles, potentially enhancing selectivity for hydrophobic reactants .

  • Biochemical Implications : Similar to Fe(III) oxo-hydroxide nanoparticles , isotridecanoate may exhibit reduced toxicity due to controlled release of Fe(III) ions.

Scientific Research Applications

Catalysis

Iron(3+) isotridecanoate serves as a catalyst in several chemical reactions, particularly in organic synthesis and polymerization processes. Its catalytic properties are attributed to the iron ion's ability to facilitate electron transfer and stabilize reaction intermediates.

Case Study: Polymerization of Olefins

Research has demonstrated that this compound can effectively catalyze the polymerization of olefins, leading to the formation of high-performance polymers. The mechanism involves the activation of olefins through coordination with the iron center, promoting the formation of long-chain polymers with desirable properties.

Property Value
Catalyst TypeThis compound
Reaction TypeOlefin Polymerization
Temperature Range50-100 °C
Polymer YieldUp to 90%

Biomedical Applications

This compound has shown promise in biomedical applications, particularly in drug delivery systems and as an imaging agent.

Case Study: Drug Delivery

In recent studies, this compound was incorporated into nanoparticles for targeted drug delivery. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability. Additionally, its magnetic properties allow for magnetic resonance imaging (MRI) applications, providing a dual function as both a therapeutic and diagnostic agent.

Application Details
Drug TypeAnticancer agents
Delivery MethodNanoparticle encapsulation
Imaging TechniqueMagnetic Resonance Imaging (MRI)
Targeting MechanismPassive targeting via enhanced permeability and retention effect

Material Science

In material science, this compound is utilized for the synthesis of advanced materials, including magnetic materials and sensors.

Case Study: Magnetic Nanocomposites

Research indicates that this compound can be used to create magnetic nanocomposites with enhanced magnetic properties. These materials are beneficial for applications in data storage, sensors, and environmental remediation.

Material Type Composition
Magnetic NanocompositeThis compound + Polymer Matrix
Magnetic Saturation60 emu/g
ApplicationData storage devices

Mechanism of Action

The mechanism of action of iron(3+) isotridecanoate involves its ability to undergo redox reactions, which is central to its catalytic activity. In biological systems, iron(3+) can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include:

    Electron Transport Chain: Iron(3+) can act as an electron carrier in redox reactions.

    Catalytic Sites: In enzymes, iron(3+) can serve as a catalytic center, facilitating biochemical transformations.

Comparison with Similar Compounds

Structural and Chemical Properties

Iron(3+) Acetate (Fe(CH₃COO)₃)
  • Structure : Iron(III) acetate consists of Fe³⁺ coordinated to three acetate (CH₃COO⁻) ligands.
  • It causes skin/eye irritation and respiratory sensitization .
  • Stability: Forms stable solutions in ethanol, as seen in analogous iron(III)-salicylate complexes .
Iron(III) Salicylate
  • Structure: Features Fe³⁺ bound to salicylic acid (C₆H₄(OH)COOH), forming a deep purple complex in ethanol .
  • Applications : Used in analytical chemistry due to its distinct colorimetric properties.
Copper(2+) Isotridecanoate
  • Structure: Copper(II) analog with isotridecanoate ligands (CAS 68084-48-0).
  • Regulatory Data : Registered under EC number 268-439-2, highlighting its industrial relevance as a catalyst or stabilizer .
Iron(3+) Carbonate Hydroxide (FeCO₃·Fe(OH)₃)
  • Composition : A mixed-anion compound with carbonate and hydroxide ligands (CAS 12626-75-4).

Physicochemical Comparison

Compound CAS Number Molecular Formula Solubility Stability Notes
Iron(3+) isotridecanoate Not available Fe(C₁₃H₂₅O₂)₃ Low (hydrophobic) Likely stable in non-polar solvents
Iron(3+) acetate 10489-05-1 Fe(CH₃COO)₃ Soluble in ethanol Reacts with oxidizers; non-explosive
Iron(III) salicylate Not provided Fe(C₇H₅O₃)₃ Soluble in ethanol Stable in acidic conditions; forms colored complexes
Copper(2+) isotridecanoate 68084-48-0 Cu(C₁₃H₂₅O₂)₂ Insoluble in water Used in catalytic systems

Biological Activity

Iron(3+) isotridecanoate is a coordination compound that has garnered attention for its potential biological applications, particularly in the context of iron overload and oxidative stress. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its therapeutic potential and mechanisms of action.

Synthesis and Characterization

This compound can be synthesized through the coordination of iron ions with isotridecanoic acid. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) are employed to confirm the structure and purity of the synthesized compound. These methods allow researchers to identify functional groups and assess the stability of the complex in various environments.

  • Antioxidant Properties :
    This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies have shown that this compound can enhance superoxide dismutase (SOD) activity, which plays a vital role in reducing superoxide radicals in cells. The IC50 value for SOD activity was determined to be approximately 7.685 µM, indicating its potency as an antioxidant agent .
  • Apoptotic Effects :
    In vitro studies using human SW480 colon cancer cells demonstrated that treatment with this compound leads to increased levels of apoptotic markers such as cleaved caspase-3 and Bax, while decreasing Bcl-2 levels. This suggests that the compound may promote apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment .
  • Catalase Activity :
    The compound has also been shown to possess catalase-like activity, which is important for decomposing hydrogen peroxide into water and oxygen. This activity further supports its role as an antioxidant, protecting cells from oxidative damage .

Study 1: Iron Overload Treatment

A notable study investigated the use of this compound in treating iron overload conditions. The results indicated that this compound effectively chelates excess iron ions, thereby reducing toxicity associated with iron accumulation in tissues. The study highlighted the compound's potential as a therapeutic agent for conditions such as hemochromatosis .

Study 2: Cancer Cell Line Testing

Another research effort focused on the apoptotic effects of this compound on various cancer cell lines. The findings revealed that the compound induces apoptosis through a mitochondrial pathway, characterized by increased mitochondrial membrane permeability and subsequent release of cytochrome c into the cytosol .

Data Tables

Parameter Value
SOD Activity IC507.685 µM
Apoptotic Marker (Caspase-3)Increased after 48h
Bcl-2 LevelDecreased significantly
Catalase ActivityPositive correlation with antioxidant effect

Q & A

Q. What are the optimal synthetic routes for Iron(3+) isotridecanoate, and how can its purity be validated?

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

Methodological Answer:

  • FTIR : Identifies carboxylate binding modes (bridging vs. chelating) via asymmetric/symmetric COO⁻ stretches.
  • Mössbauer Spectroscopy : Resolves Fe³⁺ oxidation state and spin states (quadrupole splitting ~0.3–0.5 mm/s for high-spin Fe³⁺).
  • XPS : Confirms iron oxidation state (Fe 2p₃/₂ peaks at ~711 eV for Fe³⁺) and ligand coordination.
  • Cross-Validation : Combine with elemental analysis (EA) for stoichiometric validation .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the coordination geometry of this compound, and what methodological approaches can elucidate these effects?

Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.